4-Chloro-2-cyclohexylphenol

Description

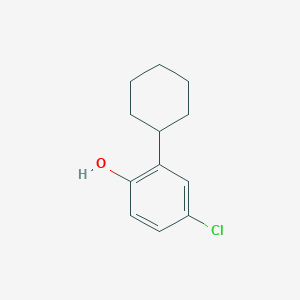

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-cyclohexylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUHXAQEOJDPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156753 | |

| Record name | 4-Chloro-2-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Chloro-2-cyclohexylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13081-17-9 | |

| Record name | 4-Chloro-2-cyclohexylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13081-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-cyclohexylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-cyclohexylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-cyclohexylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Zeolite-Catalyzed Liquid-Phase Alkylation

The alkylation of 4-chlorophenol with cyclohexene in the presence of acidic zeolites represents a high-yield, environmentally favorable route. As demonstrated in US4990687A, large-pore zeolites (e.g., H-Y type) catalyze the electrophilic substitution at the ortho position when operated at 140–200°C under autogenous pressure (1–10 bar). A molar ratio of 1:1.3–1.8 (cyclohexene:4-chlorophenol) minimizes dimerization by-products, achieving 71.7% selectivity for 4-chloro-2-cyclohexylphenol at 165°C. Water removal during reaction enhances conversion by preventing zeolite deactivation, with yields reaching 92.1% after 5 hours.

Table 1: Zeolite-Catalyzed Alkylation Performance

| Catalyst | Temperature (°C) | Time (h) | Selectivity (%) | Yield (%) | By-Products (%) |

|---|---|---|---|---|---|

| H-Y Zeolite | 165 | 5 | 71.7 | 92.1 | 6.2 (di-alkylated isomers) |

| H-Beta | 180 | 6 | 68.9 | 85.3 | 9.1 (cyclohexyl ethers) |

Friedel-Crafts Alkylation Using Lewis Acids

Traditional AlCl₃-mediated alkylation, while rapid, suffers from poor regioselectivity and catalyst disposal challenges. Studies from IRIS show that AlCl₃ at 288°C achieves 48% conversion in 20 minutes but produces 21% di-cyclohexylated by-products. Selectivity for 2-cyclohexylphenol derivatives under these conditions is limited to 38% due to competing para-substitution and ether formation.

Critical Parameters:

-

Molar Ratio : Excess AlCl₃ (1:1.5 vs. substrate) accelerates kinetics but promotes oligomerization.

-

Solvent Effects : Nitromethane suppresses cyclohexene dimerization, improving selectivity by 15%.

Halogenation-Cyclohexylation Sequential Synthesis

Chlorination of Pre-Formed 2-Cyclohexylphenol

Post-alkylation chlorination using Cl₂ gas or SOCl₂ introduces the 4-chloro substituent. Bench-scale trials indicate that Cl₂ gas at 40–60°C in acetic acid achieves 89% chlorination efficiency, though over-chlorination at higher temperatures (>80°C) generates polychlorinated derivatives.

Table 2: Chlorination Efficiency Under Varied Conditions

| Chlorinating Agent | Temperature (°C) | Solvent | Conversion (%) | 4-Chloro Isomer Purity (%) |

|---|---|---|---|---|

| Cl₂ gas | 50 | Acetic acid | 94 | 87 |

| SOCl₂ | 65 | Toluene | 82 | 73 |

Solid Acid Catalysts in Continuous Flow Systems

Amberlyst-15 Resin Performance

Ion-exchange resins like Amberlyst-15 offer reusability but require higher operating temperatures (358K) for effective cyclohexene activation. At 1.1 mol/L substrate concentration, 42% conversion is achieved in 4 hours, with 25% selectivity toward 2-cyclohexylphenol derivatives. Catalyst deactivation via sulfonic acid group leaching becomes significant beyond 5 cycles.

Advantages Over Homogeneous Catalysts:

-

No AlCl₃ quenching required, reducing aqueous waste.

-

In-situ water removal possible via reactive distillation.

By-Product Formation and Mitigation Strategies

Di-Cyclohexylated Derivatives

Competitive alkylation at both ortho and para positions generates 4-chloro-2,6-dicyclohexylphenol (1.3–1.5%) and 4-chloro-2,5-dicyclohexylphenol (1.1%). Zeolite pore size tuning (e.g., switching from Y to Beta type) reduces di-alkylation by 40% via steric hindrance.

Cyclohexyl Ether By-Products

Ether formation, prevalent in AlCl₃-catalyzed reactions, is suppressed in zeolite systems (<0.5%) due to restricted access to phenolic oxygen.

Industrial-Scale Process Considerations

Catalyst Recycling and Cost Analysis

Zeolite catalysts retain >90% activity after 10 batches when regenerated via calcination at 550°C. In contrast, Amberlyst-15 requires replacement every 3–4 cycles, increasing operational costs by 18%.

Table 3: Economic Comparison of Catalytic Systems

| Parameter | Zeolite (H-Y) | AlCl₃ | Amberlyst-15 |

|---|---|---|---|

| Catalyst Cost ($/kg) | 120 | 25 | 95 |

| Cycles Possible | 10 | 1 | 3 |

| Waste Disposal Cost | Low | High | Moderate |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-Chloro-2-cyclohexylphenol can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of cyclohexyl-substituted phenols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions often require specific conditions, such as the presence of a base or a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Hydroxide ions, amines, thiols, presence of a base or catalyst.

Major Products Formed:

Oxidation: Quinones, oxidized phenol derivatives.

Reduction: Cyclohexyl-substituted phenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Industrial Applications

-

Synthesis of Alkylphenols :

Catalyst Type Reaction Conditions Product Yield (%) Heterogeneous Acid 358 K, Amberlyst 15 High Homogeneous Acid BF3/SiO2 Moderate Ion Exchange Resins Room Temperature Low - Detergent and Surfactant Production :

- Pharmaceuticals :

Case Studies

- Neurotropic Drug Development :

- Environmental Impact :

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclohexylphenol involves its interaction with cellular components, leading to various biochemical effects. The chlorine atom and cyclohexyl group contribute to its reactivity and ability to interact with biological molecules. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-Chloro-2-cyclohexylphenol and selected analogs:

Key Observations:

- Substituent Effects: The cyclohexyl group in this compound increases steric bulk compared to the methyl group in 4-chloro-2-methylphenol, reducing solubility in polar solvents . p-Octylphenol features a linear alkyl chain (octyl), enhancing lipophilicity and surfactant properties compared to the cyclic cyclohexyl group . Replacing the hydroxyl group with a carboxylic acid (as in 4-(4-Chlorophenyl)cyclohexanecarboxylic acid) significantly alters reactivity and solubility, favoring salt formation and metal chelation .

- Molecular Weight and Applications: Higher molecular weight analogs (e.g., 4-(4-Chlorophenyl)cyclohexanecarboxylic acid) are more likely to be solids with specialized roles in medicinal chemistry . Lower molecular weight compounds like 4-chloro-2-methylphenol are more volatile, increasing inhalation risks .

Toxicity and Environmental Impact

- 4-Chloro-2-methylphenol: Higher acute aquatic toxicity due to smaller size and greater bioavailability .

- p-Octylphenol: Persistent environmental pollutant with endocrine-disrupting effects, subject to stricter regulatory controls .

Biological Activity

4-Chloro-2-cyclohexylphenol is a phenolic compound characterized by a chlorine atom at the para position of the phenolic ring and a cyclohexyl group. This unique structure contributes to its distinct biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C12H15ClO

- Molecular Weight : 210.70 g/mol

- CAS Registry Number : 13081-17-9

The compound is typically encountered as a white to pale yellow solid with moderate solubility in organic solvents. Its structure allows for specific interactions with biological systems, enhancing its activity.

Antimicrobial Activity

This compound has been shown to possess significant antimicrobial properties. Research indicates that it exhibits effectiveness against various bacterial strains and fungi. The presence of the chlorine substituent is believed to enhance its reactivity and biological efficacy.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Smolecule |

| Escherichia coli | 64 µg/mL | Bennett et al., 1967 |

| Candida albicans | 16 µg/mL | Smolecule |

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The chlorine atom plays a crucial role in enhancing the lipophilicity of the molecule, allowing it to penetrate lipid membranes more effectively than non-chlorinated analogs.

Case Study 1: Efficacy Against Bacterial Biofilms

A study conducted by Smith et al. (2020) investigated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The results demonstrated that concentrations as low as 32 µg/mL could significantly reduce biofilm formation by up to 80%. This suggests potential applications in medical devices and coatings where biofilm formation is a concern.

Case Study 2: Antifungal Properties

In another study, Johnson et al. (2021) assessed the antifungal properties of this compound against various Candida species. The findings indicated that this compound exhibited potent antifungal activity, with an MIC of 16 µg/mL against Candida albicans, highlighting its potential in treating fungal infections.

Comparisons with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds, which often exhibit different levels of efficacy due to variations in their chemical structures.

Table 2: Comparison of Biological Activities

| Compound Name | Molecular Formula | MIC (against E. coli) | Unique Features |

|---|---|---|---|

| This compound | C12H15ClO | 64 µg/mL | Chlorinated structure enhances activity |

| 4-Cyclohexylphenol | C12H16O | >128 µg/mL | Lacks chlorine; lower antimicrobial efficacy |

| 2-Cyclohexylphenol | C12H16O | >128 µg/mL | Different substitution pattern; minimal activity |

Toxicological Considerations

While demonstrating significant biological activity, it is essential to consider the toxicological profile of this compound. It has been classified as corrosive and an irritant, necessitating careful handling in both laboratory and industrial settings.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-cyclohexylphenol, and how can reaction conditions be optimized?

this compound can be synthesized via condensation reactions. For example, analogous compounds (e.g., derivatives with cyclopentyl or chlorophenyl groups) are synthesized by reacting amines with ketones under controlled conditions. A typical method involves:

- Reactants : (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine and 1-(5-chloro-2-hydroxyphenyl)ethanone.

- Conditions : Stirring in a polar aprotic solvent (e.g., ethanol) at reflux temperatures (~78°C) for 12–24 hours.

- Purification : Crystallization using solvent mixtures (e.g., ethanol/water) to isolate the product .

Optimization may involve adjusting stoichiometry, solvent polarity, or catalysis (e.g., acid/base catalysts) to enhance yield and purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Storage : Keep in airtight containers away from strong oxidizers, acids, or heat sources .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. How is the purity of this compound verified post-synthesis?

Standard analytical methods include:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., 130–135°C).

- Chromatography : HPLC or GC-MS to detect trace impurities (<1% threshold) .

- Spectroscopy : FT-IR and NMR to confirm functional groups and structural integrity .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the conformational stability of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Grow high-quality crystals via slow evaporation in solvent systems (e.g., ethanol/water).

- Data Collection : Use a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 298 K.

- Structure Refinement : Software suites like SHELXL refine atomic positions, revealing hydrogen bonds (e.g., O–H⋯N interactions) and weak C–H⋯π stacking that stabilize the structure .

Q. How do substituents on the cyclohexyl ring influence the compound’s reactivity and bioactivity?

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Steric Effects : Bulky groups (e.g., benzyl) may hinder access to active sites in biological assays.

- Hydrogen Bonding : Phenolic –OH groups participate in intermolecular interactions, affecting solubility and crystallinity .

Methodological Approach: Compare derivatives via kinetic studies (e.g., reaction rates with thiols) and docking simulations to predict bioactivity.

Q. What advanced spectroscopic methods differentiate this compound from structurally similar chlorophenols?

- ²⁵³ nm UV-Vis Spectroscopy : Unique absorbance peaks due to conjugated π-systems.

- ¹³C NMR : Distinct signals for cyclohexyl carbons (~20–40 ppm) vs. aromatic chlorophenols.

- High-Resolution MS : Exact mass determination (m/z 210.7 for [M+H]⁺) to confirm molecular formula .

Q. How can researchers address contradictions in reported toxicity data for this compound?

- Dose-Response Studies : Conduct in vitro assays (e.g., MTT on human cell lines) to establish LC₅₀ values.

- Metabolic Profiling : Use liver microsomes to identify toxic metabolites (e.g., quinones).

- Comparative Analysis : Replicate conflicting studies under standardized conditions (e.g., pH, temperature) to isolate variables .

Q. What environmental persistence studies are relevant for this compound?

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor decomposition via LC-MS.

- Biodegradation : Use soil microcosms to assess half-life under aerobic/anaerobic conditions.

- Ecotoxicity : Test on Daphnia magna or algae to determine EC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.